(2R,4aS,6aR,6aS,14aS,14bR)-N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxamide
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Overview
Description
The compound (2R,4aS,6aR,6aS,14aS,14bR)-N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxamide is a complex organic molecule with a unique structure. This compound is characterized by multiple chiral centers and a variety of functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the thieno[3,4-d]imidazole core, followed by the introduction of the hexahydrothieno group. Subsequent steps involve the addition of the pentanoylamino and hydroxy groups, as well as the formation of the octahydropicene structure. Each step requires careful control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems to monitor and control reaction conditions would be essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo groups can be reduced to alcohols.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxo groups would produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering specific biochemical pathways. This can result in various physiological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2R,4aS,6aR,6aS,14aS,14bR)-N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxamide: A structurally similar compound with slight variations in functional groups.
Sulfur compounds: Compounds containing sulfur, which can exhibit similar reactivity and properties.
Uniqueness
This compound’s uniqueness lies in its complex structure and the presence of multiple chiral centers, which confer specific stereochemical properties. Its ability to undergo a variety of chemical reactions and interact with diverse molecular targets makes it a valuable tool in scientific research.
Properties
Molecular Formula |
C41H58N4O5S |
---|---|
Molecular Weight |
719.0 g/mol |
IUPAC Name |
(2R,4aS,6aR,6aS,14aS,14bR)-N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxamide |
InChI |
InChI=1S/C41H58N4O5S/c1-24-25-11-12-30-39(4,26(25)21-28(46)34(24)48)16-18-41(6)31-22-38(3,14-13-37(31,2)15-17-40(30,41)5)35(49)43-20-19-42-32(47)10-8-7-9-29-33-27(23-51-29)44-36(50)45-33/h11-12,21,27,29,31,33,48H,7-10,13-20,22-23H2,1-6H3,(H,42,47)(H,43,49)(H2,44,45,50)/t27-,29-,31+,33-,37+,38+,39-,40+,41-/m0/s1 |
InChI Key |
PPIVHKSNGMQYGQ-BWAJIUKPSA-N |
Isomeric SMILES |
CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)NCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)C)C)C)C)O |
Canonical SMILES |
CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)NCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)C)C)C)C)O |
Origin of Product |
United States |
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